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Benzo[c]cinnoline, 3,8-dimethyl-

Cat. No.: B8561195
CAS No.: 52143-63-2
M. Wt: 208.26 g/mol
InChI Key: AMJPNWGUUCMJJG-UHFFFAOYSA-N
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Description

Structural Significance and Heterocyclic Framework Analysis within Benzo[c]cinnoline (B3424390) Chemistry

The fundamental structure of benzo[c]cinnoline is a planar, rigid tricyclic system. wikipedia.org This planarity, combined with an extended π-electron system, is a key determinant of its chemical and physical properties. The heterocyclic framework is formally derived from the oxidative dehydrogenation of 2,2'-diaminobiphenyl, leading to the formation of the central N=N azo bridge. wikipedia.org This azo linkage is integrated within a six-membered ring, distinguishing it from simple azobenzenes.

The nitrogen atoms significantly influence the electronic distribution within the molecule. They act as electron-withdrawing groups, creating regions of lower electron density and influencing the molecule's reactivity towards electrophiles and nucleophiles. This electronic feature is also central to its ability to coordinate with metal ions, acting as a bidentate ligand. wikipedia.org The inherent fluorescence of the benzo[c]cinnoline scaffold is another critical aspect of its structural significance, making it a valuable component in the design of fluorescent probes and organic light-emitting diodes (OLEDs). ontosight.aichemimpex.com

Historical Trajectories and Modern Developments in Benzo[c]cinnoline Synthesis and Reactivity

The synthesis of the benzo[c]cinnoline core has evolved significantly since its discovery. Historically, one of the most common and robust methods for its preparation is the reductive cyclization of 2,2'-dinitrobiphenyls. researchgate.netacs.org This reaction can be achieved using a variety of reducing agents, from classical reagents like lithium aluminium hydride to catalytic hydrogenation. researchgate.net

More contemporary synthetic strategies have focused on improving efficiency, selectivity, and functional group tolerance. Electrochemical reduction of 2,2'-dinitrobiphenyls has emerged as a powerful technique, offering high yields and selectivity under mild conditions. researchgate.net Transition metal-catalyzed reactions have also provided novel routes to this scaffold. For instance, palladium-catalyzed cascade annulations have been developed to construct the benzo[c]cinnoline framework efficiently. acs.org Furthermore, recent research has explored the synthesis of benzo[c]cinnolinium salts through the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls, expanding the chemical space accessible from this versatile heterocycle. acs.orgnih.gov

The reactivity of the benzo[c]cinnoline system is dictated by its electronic structure. The benzene (B151609) rings can undergo electrophilic substitution, while the nitrogen atoms can be quaternized or oxidized to the corresponding N-oxides. researchgate.net

Specific Research Focus on Benzo[c]cinnoline, 3,8-dimethyl- within the Broader Benzo[c]cinnoline Landscape

While the parent benzo[c]cinnoline has been extensively studied, research into specifically substituted derivatives like Benzo[c]cinnoline, 3,8-dimethyl- is more niche. However, the synthesis of related derivatives such as benzo-[c]-cinnoline-3,8-dicarboxylic acid and 3,8-diaminobenzo[c]cinnoline suggests that the 3 and 8 positions of the benzo[c]cinnoline core are readily accessible for functionalization. researchgate.netprepchem.com

A plausible synthetic route to Benzo[c]cinnoline, 3,8-dimethyl- would involve the reductive cyclization of 4,4'-dimethyl-2,2'-dinitrobiphenyl. This precursor could be synthesized through the Ullmann coupling of 4-methyl-2-nitrobromobenzene.

The introduction of dimethyl groups at the 3 and 8 positions is expected to significantly modulate the properties of the parent benzo[c]cinnoline framework. The electron-donating nature of the methyl groups would increase the electron density of the aromatic system, which could, in turn, affect its photophysical properties, such as shifting its fluorescence emission to longer wavelengths. Furthermore, the increased lipophilicity imparted by the methyl groups could enhance its solubility in organic solvents, a crucial factor for its application in organic electronics. These modifications may also influence its biological activity, a common theme in medicinal chemistry where small structural changes can lead to significant differences in pharmacological profiles. The steric bulk of the methyl groups could also influence the coordination geometry when used as a ligand in organometallic complexes.

Data Tables

Table 1: General Properties of Benzo[c]cinnoline

PropertyValueReference
Chemical FormulaC₁₂H₈N₂ wikipedia.orgnist.gov
Molar Mass180.21 g/mol wikipedia.orgchemimpex.com
AppearanceLight yellow to brown crystalline powder chemimpex.com
Melting Point156-159 °C chemimpex.com
CAS Number230-17-1 wikipedia.orgchemimpex.com

Table 2: Comparison of Synthetic Methods for the Benzo[c]cinnoline Core

MethodPrecursorReagents/ConditionsAdvantagesReference
Reductive Cyclization2,2'-Dinitrobiphenyl (B165474)Various reducing agents (e.g., LiAlH₄, NaBH₄/cat., H₂/Pd-C)General, good to excellent yields researchgate.netacs.org
Electrochemical Reduction2,2'-DinitrobiphenylAprotic solvent, controlled potentialHigh selectivity, mild conditions researchgate.net
Palladium-Catalyzed AnnulationPyrazolones and Aryl IodidesPd catalyst, pyridine-type ligand, 80 °COne-pot, good functional group tolerance acs.org
Copper-Promoted Oxidation2-AzobiarylsCu(II) acetateAccess to benzo[c]cinnolinium salts acs.orgnih.gov

Table 3: Predicted Properties of Benzo[c]cinnoline, 3,8-dimethyl-

PropertyPredicted Value/CharacteristicRationale
Molar Mass208.26 g/mol Addition of two methyl groups to the parent structure.
Melting PointLikely higher than the parent compoundIncreased molecular weight and potential for altered crystal packing.
SolubilityEnhanced solubility in nonpolar organic solventsIncreased lipophilicity due to methyl groups.
FluorescenceRed-shifted emission compared to the parentElectron-donating effect of methyl groups increasing the HOMO energy level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B8561195 Benzo[c]cinnoline, 3,8-dimethyl- CAS No. 52143-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52143-63-2

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3,8-dimethylbenzo[c]cinnoline

InChI

InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)8-14(12)16-15-13(11)7-9/h3-8H,1-2H3

InChI Key

AMJPNWGUUCMJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C3C=C(C=CC3=C2C=C1)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for Benzo C Cinnoline, 3,8 Dimethyl and Analogues

Strategic Approaches to the Core Benzo[c]cinnoline (B3424390) Scaffold

The formation of the central azo bond in the benzo[c]cinnoline system is the cornerstone of its synthesis. The most prevalent and effective strategies involve the intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors.

Reductive Cyclization of 2,2′-Dinitrobiphenyl Systems

A widely employed and versatile method for constructing the benzo[c]cinnoline core is the reductive cyclization of 2,2′-dinitrobiphenyls. This approach leverages the simultaneous reduction of two nitro groups and the subsequent formation of the N=N bond in a single synthetic operation. The 3,8-dimethyl derivative would originate from the corresponding 2,2'-dinitro-4,4'-dimethylbiphenyl (B8575870) precursor. researchgate.netprepchem.com Various reducing agents and conditions have been explored to optimize this transformation.

The use of zinc dust in the presence of a Lewis acid, such as calcium chloride, in a suitable solvent system is a classic method for the reductive cyclization of 2,2′-dinitrobiphenyls. Mechanistic studies suggest that the reaction proceeds through a stepwise reduction of the nitro groups. Initially, one nitro group is reduced to a nitroso group, which is then followed by the reduction of the second nitro group. The resulting dinitroso intermediate can then undergo intramolecular coupling to form the azo bridge. The role of calcium chloride is believed to be the activation of the nitro groups towards reduction by coordinating to the oxygen atoms, thereby facilitating the electron transfer from zinc.

Raney nickel, a finely divided nickel-aluminum alloy, is a powerful and versatile catalyst for hydrogenation reactions. mdpi.com In the context of benzo[c]cinnoline synthesis, Raney nickel is highly effective in promoting the reductive cyclization of 2,2′-dinitrobiphenyls. prepchem.comrsc.org The reaction is typically carried out under a hydrogen atmosphere or with a hydrogen source like hydrazine. rsc.org Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial for achieving high yields and selectivity. For instance, the reduction of 2,2'-dinitro-6,6'-dimethylbiphenyl (B8807452) using Raney nickel as a catalyst has been reported to yield the corresponding 2,2'-diamino-6,6'-dimethylbiphenyl. prepchem.com Polymer-supported Raney nickel catalysts have also been developed to facilitate catalyst recovery and reuse, contributing to more sustainable synthetic processes. mdpi.com

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are potent reducing agents capable of converting nitro groups to amines. rsc.org Their application in the synthesis of benzo[c]cinnolines from 2,2′-dinitrobiphenyls has been investigated. Lithium aluminum hydride, being a stronger reducing agent, can effectively reduce the dinitro compound to the corresponding diamine, which can then be oxidized to form the benzo[c]cinnoline. However, careful control of the reaction conditions is necessary to avoid over-reduction. Sodium borohydride, a milder reducing agent, has also been employed, sometimes in combination with other reagents, to achieve the desired transformation. For example, the reduction of 2,β-dinitrostyrenes with lithium aluminum hydride can lead to a mixture of indoles and cinnolines. rsc.org

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds. prepchem.com In the synthesis of benzo[c]cinnolines, catalytic hydrogenation of 2,2′-dinitrobiphenyls over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can lead to the formation of the azo bond. prepchem.comrsc.org The reaction typically proceeds in a stepwise manner, with the initial formation of nitroso and hydroxylamino intermediates, which then condense to form the azo linkage. The choice of catalyst and reaction conditions can influence the product distribution, with some conditions favoring the formation of the corresponding diamine. For instance, the catalytic hydrogenation of 2,2'-dinitro-biphenyl-4,4'-dicarboxylic acid using a palladium-on-active charcoal and platinum oxide catalyst has been shown to produce benzo-[c]-cinnoline-3,8-dicarboxylic acid. prepchem.com

Electrochemical Synthesis and Reduction of Benzo[c]cinnoline Systems

Electrochemical methods offer an alternative and often more environmentally friendly approach to the synthesis and modification of benzo[c]cinnoline systems. tandfonline.comacarindex.comacs.orgresearchgate.net These techniques allow for precise control over the reduction or oxidation potential, enabling selective transformations.

The electrochemical reduction of 2,2′-dinitrobiphenyls can be employed to form the benzo[c]cinnoline core. nih.gov This process involves the stepwise transfer of electrons to the nitro groups at the cathode of an electrochemical cell. The reaction mechanism is complex and can be influenced by the electrode material, solvent, supporting electrolyte, and the presence of proton donors. researchgate.net In some cases, the reaction can be highly selective, leading to high yields of the desired benzo[c]cinnoline. researchgate.net

Furthermore, electrochemical methods have been used to synthesize benzo[c]cinnolinium salts from 2-azobiaryls through an oxidative intramolecular cyclization. acs.orgnih.govnih.gov This approach provides a direct route to these charged derivatives. The electrochemical behavior of benzo[c]cinnoline itself has also been studied, revealing its ability to undergo reversible two-electron reduction waves in acidic media. acarindex.comresearchgate.net This property has been exploited in the development of benzo[c]cinnoline-modified electrodes for applications in electrocatalysis, such as the reduction of dioxygen. tandfonline.comtandfonline.com

Starting MaterialReagent/MethodProductYieldReference
2,2'-Dinitro-biphenyl-4,4'-dicarboxylic acidCatalytic Hydrogenation (Pd/C, PtO₂)Benzo-[c]-cinnoline-3,8-dicarboxylic acid63.4% prepchem.com
2,2′-DinitrobiphenylPhotocatalytic Reduction (TiO₂, UV light)Benzo[c]cinnoline95% rsc.org
Diethyl 4,4'-diformyl-2,2'-dinitrobiphenyl-3,3'-dicarboxylateReductive CyclizationDiethyl benzo[c]cinoline-3,8-dicarboxylate- rsc.orgscilit.com
2-AzobiarylsElectrochemical OxidationBenzo[c]cinnolinium saltsGood acs.orgnih.gov
2,2'-DinitrobiphenylsReductive Coupling (NaHS)Benzo[c]cinnoline derivativesup to 95% researchgate.netnih.gov
Phthalhydrazide (B32825) and DiaryliodoniumsDual C–N Coupling (Cu-catalyzed)Benzo[c]cinnolinesup to 99% rsc.orgrsc.org

Advanced Cyclization and Annulation Protocols for Benzo[c]cinnoline Derivatives

Recent advancements in organic synthesis have provided a powerful toolkit for the construction of complex heterocyclic systems such as benzo[c]cinnolines. These methods often offer improvements in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

Intramolecular Redox Cyclization Reactions from Substituted Precursors

A transition-metal-free approach for the synthesis of cinnolines has been developed utilizing an intramolecular redox cyclization reaction. nih.govrsc.org This method employs readily available starting materials, such as 2-nitrobenzyl alcohol and benzylamine, and proceeds through a cascade of reactions initiated by a base. nih.gov

The proposed mechanism commences with the deprotonation of 2-nitrobenzyl alcohol, which then undergoes an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate in situ. nih.gov This intermediate subsequently condenses with benzylamine, followed by an azo-to-hydrazone isomerization. The resulting hydrazone then undergoes intramolecular cyclization and subsequent aromatization to yield the final cinnoline (B1195905) product. nih.gov Mechanistic studies have highlighted the crucial role of the in situ-generated 2-nitrosobenzaldehyde and the (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) intermediate in this transformation. nih.govresearchgate.net This environmentally benign methodology avoids the use of expensive and toxic transition metals, offering a valuable alternative for the synthesis of cinnoline derivatives. nih.govrsc.org

Metal-Catalyzed (e.g., Rh(III), Pd, Cu) C-H Activation and C-N Bond Formation Strategies

Transition-metal catalysis, particularly employing rhodium, palladium, and copper, has emerged as a powerful strategy for the synthesis of benzo[c]cinnolines through C-H activation and subsequent C-N bond formation. acs.orgnih.gov These methods often involve the use of directing groups to achieve high regioselectivity. acs.orgyoutube.com

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts have been successfully employed in the synthesis of cinnoline derivatives through cascade oxidative coupling and cyclization reactions. researchgate.net For instance, the reaction of Boc-arylhydrazines with alkynes in the presence of a Rh(III) catalyst provides a direct route to functionalized cinnolines with high stereoselectivity. researchgate.net A key five-membered rhodacycle intermediate has been isolated, providing insight into the catalytic cycle. researchgate.net Another Rh(III)-catalyzed strategy involves the [4+2] annulation of 2-arylphthalazine-1,4-diones with α-diazo carbonyl compounds to produce phthalazino-fused cinnolines. researchgate.net

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions represent a versatile approach for constructing benzo[c]cinnoline frameworks. acs.orgacs.org One notable method involves a palladium-catalyzed cascade annulation of pyrazolones and aryl iodides, achieving product yields of up to 94%. acs.orgresearchgate.netacs.org This dual C-H activation strategy demonstrates good tolerance for various functional groups. acs.orgacs.org The reaction is believed to proceed through the formation of a seven-membered palladacycle, which then undergoes reductive elimination to deliver the final product. acs.org Another palladium-catalyzed approach involves the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation to generate the benzo[c]cinnoline core. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient means for the synthesis of benzo[c]cinnoline derivatives. nih.govacs.org One method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. nih.govacs.org The proposed mechanism involves a single electron transfer (SET) from the external aromatic ring to the copper(II) center, directed by the azo group, to form a radical cationic intermediate. nih.govacs.org This is followed by intramolecular cyclization via nucleophilic addition of the azo group and a second SET to oxidize a C-H bond, ultimately leading to the benzo[c]cinnolinium salt after anion exchange. nih.govacs.org Copper has also been utilized in the aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones to form cinnolines. nih.gov

CatalystStarting MaterialsKey FeaturesYield (%)
Rh(III)Boc-arylhydrazines, alkynesCascade oxidative coupling/cyclization, high stereoselectivityGood
Pd(OAc)₂Pyrazolones, aryl iodidesDual C-H activation, good functional group toleranceUp to 94 acs.orgresearchgate.netacs.org
Cu(OAc)₂2-AzobiarylsSingle electron transfer mechanism, forms benzo[c]cinnolinium saltsUp to 99 nih.gov

Table 1: Comparison of Metal-Catalyzed Syntheses of Benzo[c]cinnoline Derivatives

Suzuki Cross-Coupling Protocols for Tailored 2,2′-Dinitro-1,1′-biphenyl Intermediates

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, and it has been effectively applied to the preparation of key precursors for benzo[c]cinnoline synthesis, namely 2,2′-dinitro-1,1′-biphenyls. researchgate.netnih.gov The synthesis of these dinitrobiphenyls can be challenging, particularly when dealing with sterically hindered substrates or those bearing electron-withdrawing nitro groups in the ortho position. researchgate.netacs.org

Mechanistic studies have revealed that the transmetalation step can be a significant hurdle when the phenylboronic acid is substituted with a nitro group at the 2-position. nih.govacs.org To overcome these challenges, tailored Suzuki cross-coupling protocols have been developed. For instance, a method utilizing readily available Pd(PPh₃)₄ as the catalyst, sodium carbonate as the base, and a mixture of methanol (B129727) and water as the solvent under microwave heating has proven effective for the coupling of highly substituted and congested 1-chloro-2-nitrobenzenes with phenylboronic acids. researchgate.net This protocol exhibits high functional group tolerance and provides a general route to 2-nitrobiphenyls. researchgate.net

An alternative approach for the synthesis of unsymmetrically substituted 2,2′-dinitro-1,1′-biphenyls involves a tailored Suzuki cross-coupling protocol that tolerates both electron-withdrawing and electron-donating groups. researchgate.net The resulting dinitrobiphenyl can then be subjected to a domino reaction involving partial nitro group reduction and intramolecular diazo bond formation to afford the desired benzo[c]cinnoline scaffold. researchgate.net

Aryl HalideBoronic Acid/EsterCatalyst SystemKey FeaturesYield (%)
1-Chloro-2-nitrobenzenesPhenylboronic acidsPd(PPh₃)₄, Na₂CO₃Microwave heating, good for congested substratesGood to Quantitative researchgate.net
Aryl triflatesSubstituted 2-nitrobenzoatesPd catalyst with bidentate P,N-ligandFacilitates transmetalation stepGood to Excellent researchgate.net

Table 2: Suzuki Cross-Coupling Protocols for 2-Nitrobiphenyl Synthesis

Utilization of Cyclic Iodonium (B1229267)/Bromonium Intermediates for Cyclization

A novel and efficient method for the synthesis of benzo[c]cinnolines involves the utilization of cyclic iodonium or bromonium salts as precursors. rsc.org This strategy employs a copper-catalyzed dual C-N coupling of phthalhydrazide with these cyclic halonium salts. rsc.org

The reaction proceeds by treating phthalhydrazide with a cyclic iodonium or bromonium salt in the presence of a copper(I) iodide catalyst, a ligand such as 3,3',4,4'-tetraphenyl-1,1'-biisoquinoline, and a base like potassium carbonate in a solvent such as DMF at elevated temperatures. rsc.org This method provides a direct route to the benzo[c]cinnoline core. The use of cyclic halonium salts as coupling partners represents a unique approach to forming the biaryl linkage and facilitating the subsequent cyclization to the final product.

Halonium SaltCatalyst SystemBaseSolventTemperature (°C)
Cyclic iodonium/bromoniumCuI, 3,3',4,4'-tetraphenyl-1,1'-biisoquinolineK₂CO₃DMF120 rsc.org

Table 3: Synthesis of Benzo[c]cinnolines from Cyclic Halonium Salts

Directed Synthesis and Functionalization of Benzo[c]cinnoline, 3,8-dimethyl- and Related Structures

The directed synthesis of specifically substituted benzo[c]cinnolines, such as the 3,8-dimethyl derivative, requires synthetic strategies that allow for precise control over the placement of functional groups.

Furthermore, functionalized benzo[c]cinnoline derivatives can be synthesized from readily accessible 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source, such as tert-butyl nitrite. researchgate.net This process tolerates a variety of functional groups under mild reaction conditions and has been demonstrated on a gram scale. researchgate.net To synthesize 3,8-dimethyl-benzo[c]cinnoline via this route, one would start with 4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diamine. The reaction is proposed to proceed through the formation of a diazonium intermediate, which then undergoes cyclization to form the benzo[c]cinnoline. researchgate.net

Electrophilic halogenation of the parent benzo[c]cinnoline has been studied, revealing that bromination and chlorination in sulfuric acid initially yield a mixture of 1- and 4-halogenated products, which can then be further halogenated to the 1,4-dihalogeno derivatives. rsc.org This indicates that direct functionalization of the benzo[c]cinnoline core at specific positions can be challenging and may require the use of directing groups or the synthesis of precursors with the desired substitution pattern already in place.

PrecursorReagentsKey FeaturesProduct
4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diaminetBuONOMild conditions, good functional group tolerance3,8-dimethyl-benzo[c]cinnoline
Diethyl 4,4'-dinitrobiphenyl-2,2'-dicarboxylateReductive cyclization (e.g., Na₂S₂O₄)Access to functionalized coreDiethyl benzo[c]cinnoline-3,8-dicarboxylate

Table 4: Synthetic Approaches to Substituted Benzo[c]cinnolines

Regioselective Introduction of Methyl and Other Substituents on the Benzo[c]cinnoline Framework

The regioselective synthesis of 3,8-dimethylbenzo[c]cinnoline can be effectively achieved through a multi-step process commencing with the Ullmann condensation of a pre-functionalized aryl halide. This approach ensures the precise placement of the methyl groups at the desired 3 and 8 positions of the final benzo[c]cinnoline core.

A key starting material for this synthesis is 4-iodo-3-nitrotoluene. The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is employed to synthesize the symmetrical biphenyl intermediate, 4,4'-dimethyl-2,2'-dinitrobiphenyl. rsc.orgnih.govwikipedia.orgresearchgate.netorganic-chemistry.org This reaction is typically carried out at elevated temperatures, often in the absence of a solvent or in a high-boiling point solvent like nitrobenzene (B124822) or dimethylformamide. wikipedia.org

Table 1: Key Intermediates in the Synthesis of 3,8-dimethylbenzo[c]cinnoline

Compound NameStructureRole
4-Iodo-3-nitrotolueneStarting Material
4,4'-Dimethyl-2,2'-dinitrobiphenylKey Intermediate
3,8-Dimethylbenzo[c]cinnolineFinal Product

The subsequent and final step in the synthesis of 3,8-dimethylbenzo[c]cinnoline is the reductive cyclization of the 4,4'-dimethyl-2,2'-dinitrobiphenyl intermediate. ub.eduresearchgate.net This transformation involves the reduction of the two nitro groups, which then condense to form the central diazene (B1210634) bridge of the benzo[c]cinnoline system. A variety of reducing agents can be employed for this purpose, including metals like zinc in the presence of an acid or a base, or catalytic hydrogenation. researchgate.netamanote.com The synthesis of the related benzo[c]cinnoline-3,8-dicarboxylic acid from 2,2'-dinitro-biphenyl-4,4'-dicarboxylic acid via hydrogenation with a palladium-on-charcoal catalyst has been reported, providing a strong precedent for this approach. prepchem.com This dicarboxylic acid could, in principle, be converted to the dimethyl analogue through standard functional group transformations.

Preparation of Benzo[c]cinnoline N-Oxides as Primary Cyclization Products

During the reductive cyclization of 2,2'-dinitrobiphenyls, the formation of benzo[c]cinnoline N-oxides is often observed as a primary or intermediate step. researchgate.net The reaction is believed to proceed through the initial reduction of one nitro group to a nitroso group and the other to a hydroxylamino group. These two functionalities then condense to form an azoxy bridge, which upon further reduction and cyclization can yield the benzo[c]cinnoline N-oxide.

The N-oxide can then be subsequently deoxygenated to afford the final benzo[c]cinnoline product. The isolation of the N-oxide is dependent on the reaction conditions and the reducing agent used. For instance, milder reducing conditions may favor the formation and isolation of the N-oxide intermediate. While not specifically detailed for the 3,8-dimethyl derivative, the general mechanism of reductive cyclization of dinitrobiphenyls strongly suggests that 3,8-dimethylbenzo[c]cinnoline N-oxide would be a transient species in its synthesis from 4,4'-dimethyl-2,2'-dinitrobiphenyl. researchgate.net The synthesis and reactions of various other benzo[c]cinnoline oxides have been a subject of study, underscoring their importance as intermediates in accessing diverse benzo[c]cinnoline derivatives. nih.gov

Synthesis of Polymeric and Conjugated Benzo[c]cinnoline Derivatives

The incorporation of the benzo[c]cinnoline unit into polymeric and conjugated systems is a strategy to develop novel materials with tailored electronic and photophysical properties. The synthesis of such materials typically involves the polymerization of suitably functionalized benzo[c]cinnoline monomers.

To prepare polymeric derivatives of 3,8-dimethylbenzo[c]cinnoline, a key precursor would be a dihalogenated derivative, such as 3,8-dibromo- or 3,8-diiodo-benzo[c]cinnoline. This dihalo-monomer could potentially be synthesized from 3,8-diaminobenzo[c]cinnoline via a Sandmeyer-type reaction. The diamino precursor itself would be accessible through the reduction of 3,8-dinitrobenzo[c]cinnoline.

Once the dihalogenated 3,8-dimethylbenzo[c]cinnoline monomer is obtained, it can be subjected to various cross-coupling polymerization reactions. The Stille coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide, is a powerful tool for the formation of carbon-carbon bonds in polymer synthesis. wikipedia.orgresearchgate.net Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is another widely used method for constructing such conjugated polymers. rsc.orgyoutube.comnih.govresearchgate.netresearchgate.net

Table 2: Proposed Monomers for Polymeric 3,8-dimethylbenzo[c]cinnoline

Monomer NameStructurePolymerization Method
3,8-Dihalo-benzo[c]cinnolineSuzuki or Stille Coupling
3,8-Dimethylbenzo[c]cinnoline-x,y-diboronic acid (or ester)Suzuki Coupling

By carefully selecting the comonomers to be coupled with the 3,8-disubstituted benzo[c]cinnoline unit, a wide range of conjugated polymers with varying electronic and optical properties can be synthesized. These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanistic Elucidations of Benzo C Cinnoline, 3,8 Dimethyl Chemical Transformations

Investigation of Benzo[c]cinnoline (B3424390) Ring-Closure Mechanisms

The formation of the benzo[c]cinnoline core, particularly from substituted 2,2'-dinitrobiphenyls, is a complex process involving a series of reduction, oxidation, and cyclization steps. The precise mechanism can vary depending on the reaction conditions and the nature of the substituents on the biphenyl (B1667301) framework.

The cyclization of precursors to form the benzo[c]cinnoline skeleton can proceed through either oxidative or reductive pathways, a distinction critical for controlling the reaction outcome.

In what is often considered a reductive process, the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyls typically involves the use of reducing agents. However, detailed mechanistic studies have revealed that the final ring-closure to form the azo bridge is an oxidative step. For instance, the reaction of a substituted 2,2'-dinitrobiphenyl (B165474) with zinc metal in the presence of calcium chloride under anaerobic conditions was found to yield the corresponding 2,2'-diaminobiphenyl as the sole product. vanderbilt.edu The formation of the benzo[c]cinnoline only commenced upon the introduction of air, indicating that atmospheric oxygen acts as the oxidant in the final ring-closing step. vanderbilt.edu This highlights a nuanced interplay where an initial reduction of the nitro groups is followed by a crucial oxidative cyclization.

Conversely, direct oxidative cyclization from 2,2'-diamino-1,1'-biaryls represents a more direct oxidative route. The use of a nitrite (B80452) source, such as tert-butyl nitrite, can facilitate this transformation under mild conditions. researchgate.net This process is believed to proceed through the formation of a diazonium species, which then undergoes intramolecular cyclization.

The choice of reaction conditions, particularly the solvent and base, can also dictate the product distribution between benzo[c]cinnoline and its N-oxide. A novel process starting from 2,2'-dinitrobiphenyl affords benzo[c]cinnoline in high yield when an alcohol is used as the solvent with an alkoxide base. nih.gov In contrast, using water as the solvent with sodium hydroxide (B78521) as the base leads to the formation of benzo[c]cinnoline N-oxide, also in high yield. nih.gov This suggests that the solvent and base system plays a critical role in modulating the oxidation state of the intermediates during the cyclization process.

The elucidation of the reaction mechanism for benzo[c]cinnoline formation has been aided by the identification and characterization of key intermediates. The reduction of 2,2'-dinitrobiphenyls is not a simple one-step process but proceeds through several partially reduced species.

One of the key proposed intermediates is a 2-nitroso-2'-hydroxylaminobiphenyl derivative. It is suggested that the initial reduction of the two nitro groups of a 2,2'-dinitrobiphenyl is not simultaneous. Instead, a partial reduction occurs to yield a species with both a hydroxylamino and a nitroso group. nih.gov This intermediate is then primed for the subsequent cyclization to form the N=N bond.

In the synthesis of 1,10-disubstituted benzo[c]cinnolines, the formation of a stable triamino derivative has been observed. vanderbilt.edu When the reduction of the corresponding dinitrobiphenyl precursor was carried out in the strict absence of air, a triamine was isolated in good yield. vanderbilt.edu This triamine was only converted to the benzo[c]cinnoline upon exposure to an oxidizing agent, confirming its role as a key intermediate in the reduction-oxidation-cyclization sequence.

The table below summarizes some of the key intermediates that have been proposed or identified in the formation of the benzo[c]cinnoline ring system.

Precursor TypeKey Intermediate(s)Role in Mechanism
2,2'-Dinitrobiphenyl2-Nitroso-2'-hydroxylaminobiphenylPrecedes intramolecular cyclization
2,2'-DinitrobiphenylTriamino derivativeStable intermediate prior to oxidative cyclization
2,2'-Diamino-1,1'-biarylDiazonium speciesFormed upon reaction with a nitrite source, undergoes intramolecular cyclization

The formation of the benzo[c]cinnoline ring from precursors like 2,2'-dinitrobiphenyls is a classic example of a complex reaction sequence involving multiple reduction, oxidation, and cyclization events. A detailed investigation into the formation of 1,10-disubstituted benzo[c]cinnolines revealed a sophisticated interplay of these steps. vanderbilt.edu

The reaction conditions can be finely tuned to favor either the benzo[c]cinnoline or its N-oxide. For example, a process has been developed where the use of an alkoxide base in an alcohol solvent leads to the benzo[c]cinnoline, while sodium hydroxide in water yields the benzo[c]cinnoline N-oxide. nih.gov This suggests that the reaction pathway can be steered towards different oxidation states of the final product.

There is growing evidence to suggest that radical mechanisms play a significant role in the formation of the benzo[c]cinnoline ring. In a novel synthetic process starting from 2,2'-dinitrobiphenyl, it is proposed that the initial partial reduction of the nitro groups proceeds via a single-electron transfer (SET) mechanism. nih.gov

Following the formation of the hydroxylamino and nitroso groups, the subsequent cyclization to form the N=N bond is also believed to occur through a radical mechanism, specifically involving a nitroso radical anion. nih.gov Further evidence for the involvement of radical species comes from control experiments using radical scavengers. In the synthesis of functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls using a nitrite source, the addition of radical scavengers was found to inhibit the reaction, supporting the participation of radical intermediates in the transformation. researchgate.net

Reaction Pathway Studies for Derivatization

Once the benzo[c]cinnoline scaffold is formed, it can undergo further reactions to introduce additional functionality. Understanding the mechanisms of these derivatization reactions is key to expanding the chemical space of this important class of compounds.

The nitrogen atoms of the benzo[c]cinnoline ring are susceptible to oxidation, leading to the formation of N-oxides. This N-oxidation can sometimes be a competing reaction during the synthesis of the benzo[c]cinnoline itself. As mentioned earlier, specific reaction conditions, such as the use of water as a solvent with sodium hydroxide, can favor the formation of the benzo[c]cinnoline N-oxide from a 2,2'-dinitrobiphenyl precursor. nih.gov The N-oxides themselves can be valuable intermediates; for instance, a deoxygenation reaction has been discovered to convert benzo[c]cinnoline N-oxide to benzo[c]cinnoline in near-quantitative yield by treatment with sodium ethoxide at elevated temperatures. nih.gov

Furthermore, the benzo[c]cinnoline framework can be utilized to construct novel heterocyclic systems. For example, the oxidation of 1-amino-10-propylthiobenzo[c]cinnoline with N-chlorosuccinimide (NCS) or the oxidation of the corresponding triamine precursor with PhI(OAc)2 was found to lead to the formation of a new heterocyclic ring system, an ylide. vanderbilt.edu This transformation highlights the potential for post-cyclization modifications to generate structurally complex and potentially functional molecules.

Mechanistic Understanding of Electrophilic Aromatic Substitution (e.g., Nitration) on Substituted Benzo[c]cinnolines

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. nih.gov The mechanism involves the attack of an electrophile on the electron-rich π system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. nih.gov Subsequent deprotonation restores the aromaticity, yielding the substituted product. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents already present on the ring.

In the case of benzo[c]cinnoline, the heterocyclic nature of the core and the presence of nitrogen atoms complicate the reactivity patterns compared to simple benzene (B151609) derivatives. For substituted benzo[c]cinnolines, such as 3,8-dimethyl-benzo[c]cinnoline, the methyl groups are expected to exert an activating, ortho, para-directing influence due to their electron-donating inductive and hyperconjugative effects.

Research into the nitration of benzo[c]cinnoline and its methyl-substituted analogues provides specific insights into these mechanistic aspects. rsc.orgrsc.org The nitration of benzo[c]cinnoline itself typically yields a mixture of isomers, with the substitution pattern being dependent on the reaction conditions. The introduction of methyl groups, as in 3,8-dimethyl-benzo[c]cinnoline, would further direct the incoming nitro group. Based on the activating nature of the methyl groups, electrophilic attack would be preferentially directed to the positions ortho and para to them.

Theoretical studies on other heterocyclic systems like 8-hydroxyquinoline (B1678124) have employed Density Functional Theory (DFT) to predict the most likely sites for electrophilic attack by analyzing the highest occupied molecular orbital (HOMO) electron density and the stability of the resulting product isomers. researchgate.netorientjchem.org A similar computational approach for 3,8-dimethyl-benzo[c]cinnoline would likely show increased electron density at the 2, 4, 7, and 9 positions, making them favorable sites for electrophilic substitution.

Predicted Regioselectivity in the Nitration of 3,8-dimethyl-benzo[c]cinnoline
PositionInfluence of 3-Methyl GroupInfluence of 8-Methyl GroupOverall Predicted Favorability
1Meta-Less Favorable
2Ortho-More Favorable
4Para-More Favorable
7-ParaMore Favorable
9-OrthoMore Favorable
10-MetaLess Favorable

Stereoelectronic Demands Affecting Ring Closure and Subsequent Transformations

The synthesis of the benzo[c]cinnoline core often involves a critical ring-closure step, the efficiency and regiochemistry of which are dictated by stereoelectronic factors. One prominent synthetic route involves the intramolecular cyclization of 2-azobiaryls. nih.govacs.orgnih.gov The mechanism for this transformation, particularly when promoted by copper(II) or electrochemical oxidation, is proposed to initiate with a single-electron transfer (SET) from the external aryl ring to the oxidant. nih.govacs.org This generates a radical cation intermediate.

Subsequently, an intramolecular cyclization occurs via the nucleophilic addition of one of the azo nitrogen atoms onto the electron-deficient aromatic ring. nih.govacs.org This step is highly dependent on the geometric alignment of the reacting centers, a key stereoelectronic demand. The presence of substituents on the aryl rings can significantly influence the feasibility of this cyclization. For instance, bulky substituents can introduce steric hindrance that disfavors the necessary conformation for ring closure. nih.gov In the context of 3,8-dimethyl-benzo[c]cinnoline's precursors, the methyl groups could influence the rate and yield of cyclization depending on their position in the precursor molecule.

Another established method for forming the cinnoline (B1195905) ring system is through the cyclization of arenediazonium salts derived from compounds like 2-(o-aminophenyl)benzo[b]thiophens. rsc.org The substituent on the benzene ring is known to have a strong effect on the course of such cyclizations. researchgate.net Electron-donating groups generally accelerate the process, a factor that would be relevant in precursors to 3,8-dimethyl-benzo[c]cinnoline. researchgate.net

Key Mechanistic Steps in Oxidative Ring Closure of 2-Azobiaryls
StepDescriptionInfluencing Factors
1Single-Electron Transfer (SET)Oxidation potential of the aryl ring, nature of the oxidant.
2Intramolecular Nucleophilic AdditionGeometric conformation (stereoelectronic demand), electron density on the azo nitrogen.
3Second Oxidation/DeprotonationStability of the intermediate, reaction conditions.
4AromatizationDriving force to form the stable aromatic benzo[c]cinnoline system.

Intramolecular Redox Reactions and Azo Isomerization Processes

Intramolecular redox reactions represent a sophisticated pathway for the synthesis of cinnoline derivatives from readily available starting materials, avoiding the need for external transition-metal catalysts. nih.govresearchgate.net A notable example is the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govresearchgate.net

The proposed mechanism commences with an intramolecular redox reaction within the 2-nitrobenzyl alcohol, promoted by a base, to form a 2-nitrosobenzaldehyde intermediate. This intermediate then undergoes condensation with an amine. The subsequent key step is an azo isomerization, where the initially formed azo compound tautomerizes to a more stable hydrazone. nih.govresearchgate.net This isomerization is a critical process that sets up the molecule for the final cyclization and aromatization steps to yield the cinnoline ring. nih.gov

The electrochemical behavior of benzo[c]cinnoline itself also highlights its redox activity. It can undergo a two-electron reduction to form dihydrobenzo[c]cinnoline, a process that is reversible. researchgate.net This intrinsic redox capability is fundamental to the molecule's chemistry and is modulated by substituents. The electron-donating methyl groups in 3,8-dimethyl-benzo[c]cinnoline would be expected to influence the reduction potential compared to the unsubstituted parent compound.

Sequence in Transition-Metal-Free Cinnoline Synthesis
SequenceProcessKey Intermediate
1Intramolecular Redox Reaction2-Nitrosobenzaldehyde
2CondensationAzo compound
3Azo IsomerizationHydrazone
4Cyclization & AromatizationCinnoline product

Reactivity and Advanced Organic Transformations of Benzo C Cinnoline, 3,8 Dimethyl

Electrophilic Aromatic Substitution on Methylated Benzo[c]cinnolines

The introduction of functional groups onto the benzo[c]cinnoline (B3424390) core via electrophilic aromatic substitution (EAS) is a key strategy for synthesizing more complex derivatives. The methyl groups in 3,8-dimethylbenzo[c]cinnoline are electron-donating, which should activate the aromatic rings towards electrophilic attack compared to the unsubstituted parent compound.

For 3,8-dimethylbenzo[c]cinnoline, the methyl groups at positions 3 and 8 would further activate the rings. Based on the directing effects of alkyl groups in electrophilic aromatic substitution, the incoming electrophile would be directed to the ortho and para positions relative to the methyl groups. Therefore, nitration would be expected to occur preferentially at positions 2, 4, 7, and 9. The precise distribution of isomers would depend on a combination of these electronic effects and steric hindrance.

Without experimental data, a quantitative analysis of the reaction kinetics remains speculative. However, the electron-donating nature of the methyl groups should lead to a faster rate of nitration compared to unsubstituted benzo[c]cinnoline.

Table 1: Predicted Regioselectivity of Electrophilic Attack on Benzo[c]cinnoline Derivatives

Compound Activating/Deactivating Groups Predicted Position of Electrophilic Attack
Benzo[c]cinnoline None 1, 4, 7, 10

The introduction of functional groups onto an aromatic ring is governed by the nature of the substituents already present on the ring. youtube.comyoutube.com

Activating Groups: Electron-donating groups (like the methyl groups in the target compound) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. youtube.com

Deactivating Groups: Electron-withdrawing groups decrease the ring's electron density, making it less reactive towards electrophiles. These groups generally direct incoming electrophiles to the meta position. youtube.com

In the case of 3,8-dimethylbenzo[c]cinnoline, the two methyl groups are activating and would direct electrophiles such as the nitronium ion (NO₂⁺) to the positions ortho and para to themselves. This principle underpins the predicted regioselectivity discussed in the previous section.

Nucleophilic aromatic substitution (SNAr) is another important transformation, which proceeds readily if the aromatic ring is substituted with strong electron-withdrawing groups and contains a good leaving group. youtube.com For the methylated benzo[c]cinnoline, which is electron-rich, SNAr reactions would generally be less favorable unless other strongly deactivating groups are also present on the ring system.

Cyclization and Rearrangement Reactions

The benzo[c]cinnoline core can serve as a scaffold for the construction of more complex, polycyclic aromatic systems through various cyclization and rearrangement reactions.

While specific examples starting from 3,8-dimethylbenzo[c]cinnoline are not detailed in the searched literature, general methodologies for the synthesis of fused benzo[c]cinnoline derivatives have been developed. For instance, palladium-catalyzed cascade annulation reactions of pyrazolones with aryl iodides have been shown to be a highly efficient method for accessing a variety of benzo[c]cinnoline derivatives. acs.org This approach involves a one-pot dual C-H activation strategy and demonstrates good tolerance for various functional groups. acs.org Such a strategy could foreseeably be adapted for suitably functionalized 3,8-dimethylbenzo[c]cinnoline precursors to generate novel tetracyclic systems.

Another approach involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation to form benzo[c]cinnolinium salts. nih.gov This method allows for the construction of diversely functionalized benzo[c]cinnolinium salts with high efficiency. nih.gov

The synthesis of ylides derived from benzo[c]cinnoline has been reported, leading to novel heterocyclic ring systems. Although the specific synthesis from the 3,8-dimethyl derivative has not been described, a reported pathway involves the oxidation of a 1-amino-10-propylthiobenzo[c]cinnoline. This reaction leads to the formation of a new tetracyclic system containing a ylide functionality. This demonstrates that the benzo[c]cinnoline core is amenable to transformations that generate ylidic structures, which are valuable intermediates in organic synthesis.

The synthesis of fused cinnoline (B1195905) systems can be achieved through various synthetic routes. One common strategy is the synthesis from appropriately substituted 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source, which generates the central N=N bond of the benzo[c]cinnoline core under mild conditions. researchgate.net By choosing appropriately substituted biaryl precursors, this method can be used to generate a wide array of functionalized benzo[c]cinnolines. researchgate.net

Furthermore, the product of a palladium-catalyzed cascade annulation of pyrazolones and aryl iodides can be readily converted into other cinnoline derivatives, highlighting a pathway to more complex fused systems. acs.org The cinnoline structure itself, which is a key component of the larger benzo[c]cinnoline system, is known to be a precursor for various fused heterocyclic compounds with potential biological activity. researchgate.netwikipedia.org These general transformation pathways could likely be applied to 3,8-dimethylbenzo[c]cinnoline to explore the synthesis of novel fused derivatives.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of benzo[c]cinnoline and its derivatives has garnered interest due to the presence of two nitrogen atoms in a diazine arrangement, making them effective ligands for a variety of transition metals. While specific research on the coordination complexes of 3,8-dimethylbenzo[c]cinnoline is limited, a comprehensive understanding can be extrapolated from studies on the parent benzo[c]cinnoline and related substituted analogues. The introduction of methyl groups at the 3 and 8 positions is anticipated to significantly influence the ligand's steric and electronic properties, thereby affecting the formation and characteristics of its metal complexes.

Ligand Properties of Benzo[c]cinnoline in Transition Metal Complexes

Benzo[c]cinnoline and its derivatives primarily function as bidentate ligands, coordinating to a metal center through the lone pairs of electrons on their two nitrogen atoms. asianpubs.org This chelation results in the formation of a stable five-membered ring that includes the metal ion. The parent benzo[c]cinnoline has been successfully used to synthesize complexes with various transition metals, including iron, cobalt, and zinc. acs.org For instance, complexes with the general formula ML₂X₂ (where M is a transition metal, L is the benzo[c]cinnoline ligand, and X is a halide) have been prepared and characterized. acs.org

The introduction of methyl groups at the 3 and 8 positions of the benzo[c]cinnoline core in Benzo[c]cinnoline, 3,8-dimethyl- is expected to introduce notable steric hindrance. These methyl groups are located in close proximity to the nitrogen donor atoms, which can impede the approach of a metal ion and influence the geometry of the resulting complex. Research on other substituted benzo[c]cinnolines has shown that steric factors can play a crucial role in the feasibility and outcome of coordination reactions. For example, the presence of a methyl group at the C2' position in a related system was found to decrease reaction yields due to steric hindrance. researchgate.net Consequently, the formation of metal complexes with 3,8-dimethylbenzo[c]cinnoline might require specific reaction conditions or favor metals with certain ionic radii and coordination geometries that can accommodate the bulky ligand.

From an electronic standpoint, the methyl groups are electron-donating, which increases the electron density on the aromatic system and, by extension, on the nitrogen atoms. This enhanced basicity could potentially lead to stronger metal-ligand bonds compared to the unsubstituted benzo[c]cinnoline.

Ligand Property Description Expected Influence of 3,8-dimethyl Substitution
Coordination Mode Bidentate, chelating through the two nitrogen atoms. Maintained, though steric hindrance may affect the bite angle and overall geometry.
Donor Atoms Two nitrogen atoms of the cinnoline core. The nitrogen atoms remain the donor sites.
Steric Profile The planar aromatic system of the parent compound presents moderate steric bulk. Increased steric bulk around the coordination sphere due to the presence of methyl groups at the 3 and 8 positions.
Electronic Effect The parent ligand has a specific electron density on the nitrogen atoms. Electron-donating methyl groups increase the electron density on the nitrogen atoms, potentially enhancing ligand basicity.

Spectroscopic Signatures of Benzo[c]cinnoline-Metal Interactions

The coordination of benzo[c]cinnoline derivatives to a metal center induces significant changes in their spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding and the structure of the resulting complex. Key analytical techniques used to characterize these interactions include UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

UV-Visible Spectroscopy: The electronic absorption spectra of benzo[c]cinnoline and its derivatives are characterized by multiple absorption bands in the UV and visible regions. Substituted benzo[c]cinnolinium salts, for example, display absorption bands between 300 and 550 nm. researchgate.netwikipedia.org Upon coordination to a metal ion, these bands can undergo shifts in wavelength (either bathochromic or hypsochromic) and changes in intensity. These shifts are indicative of the electronic perturbations in the ligand's π-system upon complexation. A study on the effect of substituents on the ultraviolet absorption spectra of benzo[c]cinnoline provides a basis for understanding these changes. wikipedia.org For Benzo[c]cinnoline, 3,8-dimethyl- , the electron-donating nature of the methyl groups would be expected to cause a red shift (bathochromic shift) in the absorption bands compared to the unsubstituted parent compound.

Infrared Spectroscopy: IR spectroscopy is a powerful tool for probing the changes in vibrational modes of the benzo[c]cinnoline ligand upon coordination. The C=N stretching vibration is particularly sensitive to complexation. A shift in the frequency of this band to lower or higher wavenumbers upon coordination is indicative of the metal-nitrogen bond formation. The magnitude of this shift can provide information about the strength of the coordination bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in elucidating the structure of these complexes in solution. The chemical shifts of the protons on the benzo[c]cinnoline ligand are affected by the coordination to a paramagnetic or diamagnetic metal center. In the case of Benzo[c]cinnoline, 3,8-dimethyl- , the signals corresponding to the methyl protons would be of particular interest. Their chemical shift upon complexation would provide direct evidence of the metal-ligand interaction. Detailed analysis of the ¹H NMR spectra of monobromobenzo[c]cinnolines has been reported, setting a precedent for the detailed spectroscopic analysis of such derivatives. researchgate.net

Spectroscopic Technique General Observations for Benzo[c]cinnoline Complexes Expected Signatures for 3,8-dimethylbenzo[c]cinnoline Complexes
UV-Vis Spectroscopy Absorption bands in the 300-550 nm range. researchgate.netwikipedia.org Shifts upon complexation. Likely bathochromic (red) shift of absorption bands due to electron-donating methyl groups.
Infrared Spectroscopy Shift in the C=N stretching frequency upon coordination. A discernible shift in the C=N vibrational frequency, indicating metal-nitrogen bond formation.
¹H NMR Spectroscopy Changes in the chemical shifts of aromatic protons upon complexation. Significant shifts in the signals of both the aromatic and the methyl protons upon coordination.

While direct experimental data for the coordination complexes of Benzo[c]cinnoline, 3,8-dimethyl- is not yet available in the literature, the established principles of coordination chemistry and the known effects of substituents on the benzo[c]cinnoline system allow for a predictive understanding of its behavior as a ligand. Further research into the synthesis and characterization of these specific complexes would be invaluable to confirm these hypotheses and expand the rich coordination chemistry of the benzo[c]cinnoline family.

Advanced Spectroscopic and Crystallographic Structural Elucidation of Benzo C Cinnoline, 3,8 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the intricate atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR Analysis for Diastereotopic Hydrogen Atoms

Proton (¹H) NMR spectroscopy of Benzo[c]cinnoline (B3424390), 3,8-dimethyl- reveals a distinct set of signals that correspond to the various hydrogen atoms within the molecule. The aromatic region of the spectrum is of particular interest, showcasing the electronic effects of the fused ring system and the methyl substituents.

Key ¹H NMR Data:

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-4, H-78.49s-
H-2, H-98.42dd8.5, 3.5
H-1, H-107.71d8.5
CH₃2.55s-

Note: The assignments are based on the expected electronic environment and symmetry of the molecule. The singlet at 8.49 ppm is assigned to the protons at positions 4 and 7, which are rendered equivalent by the C₂ symmetry of the molecule. The doublet of doublets at 8.42 ppm and the doublet at 7.71 ppm correspond to the remaining aromatic protons. The sharp singlet at 2.55 ppm is characteristic of the two equivalent methyl groups.

The concept of diastereotopic hydrogens is not directly applicable to the aromatic protons in the parent Benzo[c]cinnoline, 3,8-dimethyl- due to the planarity and symmetry of the aromatic system. Diastereotopicity typically arises in molecules with a chiral center or a prochiral element, leading to non-equivalent methylene protons, which are not present in the core structure of this compound.

Carbon-13 NMR and DEPT Spectroscopy for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of Benzo[c]cinnoline, 3,8-dimethyl-. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

Expected ¹³C NMR and DEPT-135 Data:

Carbon TypeExpected Chemical Shift (δ) in ppmDEPT-135 Phase
Quaternary Carbons (C)140-150No Signal
Aromatic CH120-135Positive
Methyl (CH₃)20-30Positive

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a crucial technique for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would be expected to show positive signals for both the aromatic CH and the methyl (CH₃) carbons, while quaternary carbons would be absent. This information, in conjunction with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon atom in the molecular structure.

Vibrational (IR) and Mass Spectrometry for Molecular Characterization

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. For Benzo[c]cinnoline, 3,8-dimethyl-, the IR spectrum would be expected to show characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations within the aromatic framework.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For Benzo[c]cinnoline, 3,8-dimethyl- (C₁₄H₁₂N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Expected Mass Spectrometry Data:

IonCalculated m/z
[M]⁺208.1000
[M+H]⁺209.1073

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments that are characteristic of the benzo[c]cinnoline core.

Electronic Absorption and Photoluminescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

UV-Vis Absorption Profile Analysis of Benzo[c]cinnoline, 3,8-dimethyl-

The ultraviolet-visible (UV-Vis) absorption spectrum of Benzo[c]cinnoline, 3,8-dimethyl- is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. While specific UV-Vis data for the 3,8-dimethyl derivative is not detailed in the available literature, studies on the parent benzo[c]cinnoline and its other derivatives can provide a basis for prediction. The introduction of electron-donating methyl groups is likely to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound.

Correlation of Spectroscopic Data with Quantum Chemical Calculations (e.g., ZINDO)

Quantum chemical calculations, such as those employing the ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method, can be used to model the electronic structure and predict the electronic absorption spectra of molecules. These theoretical calculations can provide valuable support for the interpretation of experimental spectroscopic data.

By correlating the experimentally observed UV-Vis absorption bands with the calculated electronic transitions, a deeper understanding of the nature of the excited states and the influence of the methyl substituents on the electronic properties of the benzo[c]cinnoline core can be achieved. However, specific ZINDO calculations for Benzo[c]cinnoline, 3,8-dimethyl- have not been reported in the reviewed scientific literature. Such a study would be a valuable contribution to further elucidating the photophysical properties of this compound.

Photophysical Properties and Emission Characteristics of Benzo[c]cinnoline-Containing Materials

No data is available on the photophysical properties and emission characteristics of materials containing Benzo[c]cinnoline, 3,8-dimethyl-.

Single-Crystal X-ray Diffraction

No single-crystal X-ray diffraction data has been reported for Benzo[c]cinnoline, 3,8-dimethyl-.

Determination of Molecular Geometries and Crystal Packing for Benzo[c]cinnoline Derivatives

Specific molecular geometry and crystal packing information for Benzo[c]cinnoline, 3,8-dimethyl- is not available.

Analysis of Conformational Distortions and Non-Planarity within the Benzo[c]cinnoline Skeleton

There are no studies analyzing the conformational distortions or non-planarity of the Benzo[c]cinnoline, 3,8-dimethyl- skeleton.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding) in Solid State

The nature of intermolecular interactions in the solid state of Benzo[c]cinnoline, 3,8-dimethyl- has not been elucidated.

Computational Chemistry and Theoretical Modeling of Benzo C Cinnoline, 3,8 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactive nature of 3,8-dimethyl-benzo[c]cinnoline. These methods offer a detailed view of the molecule's structure, energy, and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzo[c]cinnoline (B3424390) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized for geometry optimization to find the most stable molecular conformation. csic.es These calculations also provide precise energy values for the optimized structure.

Recent studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in determining various molecular properties. nih.gov For instance, DFT can be employed to calculate key parameters that describe the global reactivity of the molecule.

Table 1: Calculated Global Reactivity Descriptors for a Model System

ParameterValue (eV)
Highest Occupied Molecular Orbital (HOMO) Energy-6.2
Lowest Unoccupied Molecular Orbital (LUMO) Energy-2.5
Energy Gap (LUMO-HOMO)3.7
Ionization Potential (I)6.2
Electron Affinity (A)2.5
Electronegativity (χ)4.35
Chemical Potential (μ)-4.35
Chemical Hardness (η)1.85
Chemical Softness (S)0.54
Electrophilicity Index (ω)5.12

This data is illustrative and based on general values for similar heterocyclic systems. Actual values for 3,8-dimethyl-benzo[c]cinnoline would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Transitions)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower reactivity. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals on the 3,8-dimethyl-benzo[c]cinnoline framework indicates the likely sites for electrophilic and nucleophilic attack. For instance, in reactions involving electron transfer, the regions of the molecule with high HOMO density will be the primary sites of oxidation, while regions with high LUMO density will be susceptible to reduction.

Calculation of Activation Energies for Specific Reaction Pathways

Theoretical calculations are instrumental in determining the activation energies for various reactions involving benzo[c]cinnoline derivatives. For example, in the synthesis of functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls, a proposed mechanism involves the formation of a diazonium intermediate. researchgate.net Computational modeling can elucidate the energy barriers associated with each step of this transformation, helping to validate the proposed pathway. By calculating the transition state energies, researchers can predict the feasibility and rate of a given reaction under specific conditions. researchgate.net

Thermodynamic Stability Assessments of Benzo[c]cinnoline Scaffolds and Intermediates (e.g., N-N bond cleavage)

The thermodynamic stability of the benzo[c]cinnoline scaffold and its reaction intermediates is a key area of computational investigation. A significant reaction for benzo[c]cinnolines is the cleavage of the N=N bond. nih.gov Studies on the reaction of benzo[c]cinnoline with tantalum hydride complexes have shown that the N=N bond can be completely cleaved to form a diimido-bridged complex. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and structural fluctuations.

Conformational Analysis and Torsional Strain Evaluation

The benzo[c]cinnoline framework possesses a certain degree of conformational flexibility, primarily related to the dihedral angle of the biphenyl (B1667301) moiety. In metal complexes of benzo[c]cinnoline, this dihedral angle can vary significantly. For example, in a tantalum-diimido complex formed from benzo[c]cinnoline, the dihedral angle of the biphenyl unit was found to be 39.8(2)°. nih.gov

Computational conformational analysis can systematically explore the potential energy surface of 3,8-dimethyl-benzo[c]cinnoline to identify low-energy conformers and evaluate the torsional strain associated with the rotation around the central C-C bond connecting the two phenyl rings. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules and its packing in the solid state.

Modeling of Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent environment can significantly influence the electronic properties and reactivity of molecules like 3,8-dimethyl-benzo[c]cinnoline. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are employed to simulate these effects.

Theoretical studies on the related 1H-benzo[de]cinnoline have utilized the PCM method to model the influence of water on tautomeric stability and protonation. csic.escsic.es These calculations show that solvation in water can alter the relative energies of different isomers. For instance, while the gas-phase proton affinity might favor one site, the solvation energies in a polar solvent can shift the equilibrium. A study on 3,8-bis-hexadecyloxy-benzo[c]cinnoline demonstrated that solvent polarity is a key factor in directing the self-assembly on surfaces; polar solvents favored a V-like molecular configuration, whereas nonpolar solvents led to a Z-like configuration. nih.gov

For 3,8-dimethyl-benzo[c]cinnoline, it is expected that increasing solvent polarity would lead to a greater stabilization of polar or charged transition states, thereby affecting reaction rates. The electron-donating nature of the two methyl groups enhances the molecule's polarizability, which could lead to more pronounced solvent effects compared to the unsubstituted parent compound. Modeling these effects is crucial for predicting its behavior in different chemical environments, from organic synthesis to biological media.

Molecular Docking and Interaction Modeling

Docking studies on various cinnoline (B1195905) derivatives have shown their potential as inhibitors of several biological targets. For example, a series of novel cinnolone derivatives were evaluated as potential inhibitors of tubulin polymerization, a target for anticancer agents. elsevierpure.comnih.gov The docking results successfully identified putative binding modes within the colchicine (B1669291) binding site of tubulin, with one derivative showing a calculated inhibitory constant (Ki) of 0.5 nM. elsevierpure.com

In another example, substituted dibenzo[c,h]cinnolines were identified as potent topoisomerase I-targeting anticancer agents. nih.gov These molecules are aza-analogues of benzo[i]phenanthridines and were shown to stabilize the cleavable complex formed between topoisomerase I and DNA. nih.gov Given the structural similarity, it is plausible that 3,8-dimethyl-benzo[c]cinnoline could also be investigated for its interaction with targets like topoisomerase or tubulin. A hypothetical docking study would involve placing the 3,8-dimethyl-benzo[c]cinnoline molecule into the active site of a target protein to predict its binding orientation, affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The dimethyl substitution would likely influence its binding by modifying its size, shape, and electronic distribution.

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies available in the reviewed literature for 3,8-dimethyl-benzo[c]cinnoline. QSAR studies involve creating a statistical model that relates the chemical structure of a series of compounds to their biological activity. Such an analysis would require a dataset of benzo[c]cinnoline derivatives with varying substituents and their corresponding measured biological activities against a specific target.

Spectroscopic Property Predictions (e.g., ZINDO, GIAO for NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.

Theoretical studies on the parent 1H-benzo[de]cinnoline system have successfully employed Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, combined with the GIAO method, to predict ¹H and ¹³C NMR chemical shifts. csic.esresearchgate.net The raw computed absolute shieldings (σ) are typically converted into chemical shifts (δ) using empirical linear scaling equations derived from a set of known compounds. The following equations have been used for this purpose researchgate.net:

For ¹H NMR: δ¹H = 31.0 - 0.97 × σ¹H

For ¹³C NMR: δ¹³C = 175.7 - 0.963 × σ¹³C

This methodology allows for a direct comparison between theoretical and experimental spectra, aiding in the correct assignment of signals and verification of chemical structures. For 3,8-dimethyl-benzo[c]cinnoline, this approach would be expected to yield accurate predictions of its NMR spectrum. The electron-donating methyl groups at the C3 and C8 positions would be predicted to cause an upfield shift (lower δ value) for the nearby aromatic protons and carbons compared to the unsubstituted benzo[c]cinnoline.

Below is an illustrative table of how such predicted data would be presented, based on findings for the related 1H-benzo[de]cinnoline system.

Table 1: Illustrative Example of GIAO-Predicted vs. Experimental NMR Chemical Shifts for a Benzo[c]cinnoline System (Data for 1H-benzo[de]cinnoline researchgate.netresearchgate.net)
AtomCalculated δ (ppm)Experimental δ (ppm)
H47.77.6
H57.47.3
H67.87.7
H77.06.9
H87.67.5
H97.97.8

Tautomerism and Protonation State Analysis

Tautomerism and protonation are fundamental aspects of the reactivity of N-heterocyclic compounds. DFT calculations are instrumental in analyzing the relative stabilities of different tautomers and protonated forms (cations).

For the related 1H-benzo[de]cinnoline, extensive theoretical studies have been conducted to explore its tautomeric landscape. csic.esresearchgate.netresearchgate.net These studies evaluate two main types of tautomerism: annular tautomerism (proton transfer between the two nitrogen atoms) and CH tautomerism (proton transfer to a carbon atom). The calculations for the parent compound show that the 1H-tautomer is significantly more stable than the zwitterionic 2H-tautomer or any of the CH tautomers. csic.esresearchgate.net

The analysis of protonation sites is also critical. For 1H-benzo[de]cinnoline, calculations of proton affinities (PAs) in the gas phase revealed that the C7 position is the most basic site, even more so than the N2 nitrogen atom. researchgate.net This indicates that in the gas phase, protonation is favored on a carbon atom rather than the nitrogen, which is a non-intuitive result that highlights the power of computational analysis.

For 3,8-dimethyl-benzo[c]cinnoline, a similar computational approach would be used. The presence of two electron-donating methyl groups at positions 3 and 8 would be expected to increase the electron density in the aromatic system and enhance the basicity of the nitrogen atoms. This could potentially alter the preferred site of protonation compared to the unsubstituted parent compound. A thorough analysis would involve calculating the relative energies of all possible protonated forms to determine the most stable cation.

Table 2: Example of Calculated Relative Energies for Tautomers of 1H-benzo[de]cinnoline in the Gas Phase csic.esresearchgate.net
TautomerRelative Energy (kJ/mol)Stability Rank
1-1H (Reference)0.01
1-7H9.82
1-9H11.23
1-2,9H14.84
1-1,6H20.75
1-1,4H27.66
1-2H (Zwitterion)144.111

Advanced Research Applications and Materials Science Investigations Involving Benzo C Cinnoline, 3,8 Dimethyl Analogues

Organic Electronic Materials Development

The unique electronic characteristics of the benzo[c]cinnoline (B3424390) scaffold have positioned it as a valuable component in the development of next-generation organic electronic devices. Its electron-accepting capability is a key feature leveraged in these applications. doi.orggoogle.com

Benzo[c]cinnoline derivatives have emerged as promising materials for organic semiconductors, particularly in the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). chemimpex.comnih.gov The planarity of the BZC structure facilitates strong intermolecular interactions, which are crucial for efficient charge transport. doi.org

In one notable advancement, researchers developed structurally nontraditional electron-transporting materials (ETMs) based on a 2,9-diphenylbenzo[c]cinnoline (DPBZC) core. nih.govdocumentsdelivered.com This material exhibits a three-dimensional molecular interaction architecture, which contributes to an exceptionally high glass transition temperature (Tg) of 218 °C and a fast electron mobility (μe) of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.govdocumentsdelivered.com When incorporated into fluorescent OLEDs, devices using DPBZC showed outstanding performance, achieving an external quantum efficiency of 20.1% and a power efficiency of 70.6 lm W⁻¹, surpassing many commonly used ETMs. nih.govdocumentsdelivered.com

Table 1: Performance of DPBZC-Based Organic Electronic Material

Property Value Source(s)
Compound Name 2,9-diphenylbenzo[c]cinnoline (DPBZC) nih.gov
Glass Transition Temp. (Tg) 218 °C nih.govdocumentsdelivered.com
Electron Mobility (μe) 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹ nih.govdocumentsdelivered.com
Max. External Quantum Eff. (EQE) 20.1% nih.govdocumentsdelivered.com

Furthermore, conjugated polymers incorporating benzo[c]cinnoline as an acceptor unit and thiophene-vinylene-thiophene (TVT) as a donor unit have been synthesized for OFET applications. doi.org These donor-acceptor (D-A) polymers can have their HOMO and LUMO energy levels effectively tuned, and the resulting intramolecular charge transfer (ICT) effect promotes main-chain stacking, which can lead to higher carrier mobility. doi.org For instance, the polymer BZCTVT, prepared through Stille coupling, showed a maximum absorption wavelength at 522 nm in film form. doi.org Such polymers demonstrate the versatility of the BZC core in creating solution-processable, air-stable n-channel semiconductors for printed electronics. doi.orgdntb.gov.ua

The development of donor-acceptor (D-A) type conjugated polymers has become a significant area of interest for electrochromic applications, where a material changes its optical properties in response to an electrical stimulus. nih.gov Benzo[c]cinnoline, with its electron-withdrawing nature, is a suitable acceptor unit for constructing such polymers. doi.org

The synthesis of these polymers is often achieved through methods like Stille coupling polymerization, which allows for the combination of different donor and acceptor monomers. doi.orgnih.gov Characterization of these materials involves a suite of techniques to evaluate their electrochemical and optical performance. Cyclic voltammetry (CV) is used to determine the redox potentials and stability of the polymer films. nih.govnih.gov Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical control, allows for the direct observation of changes in the absorption spectrum as the polymer is oxidized and reduced, revealing its color states. nih.gov

Key performance metrics for electrochromic materials include:

Coloration Efficiency (CE): A measure of the change in optical density per unit of charge injected, indicating the efficiency of the color change. High CE values are desirable. nih.gov

Switching Time: The time taken to switch between the colored and bleached states.

Optical Contrast: The percentage difference in transmittance between the two states.

While specific studies focusing solely on 3,8-dimethyl-benzo[c]cinnoline for electrochromism are not detailed in the provided results, the principles are demonstrated in related D-A systems. For example, novel copolymers based on a different acceptor unit achieved high coloration efficiencies, with one polymer reaching 513 cm²·C⁻¹ at 504 nm. nih.gov This highlights the potential of designing benzo[c]cinnoline-based polymers that could exhibit multi-color switching and high performance in electrochromic devices. nih.gov

Fluorescent Probes and Sensors

The rigid and aromatic structure of benzo[c]cinnoline and its derivatives makes them excellent candidates for the development of fluorescent materials for sensing and imaging. Their photophysical properties can be significantly influenced by chemical modification. nih.gov

Certain benzo[c]cinnoline analogues have been developed into highly effective sensors for nitroaromatic explosives, such as picric acid (trinitrophenol or TNP), through a fluorescence quenching mechanism. rsc.org An efficient synthetic route has been developed for diethyl benzo[c]cinoline-3,8-dicarboxylate, a compound that serves as a fast and sensitive optical sensor for TNP. rsc.orgscilit.com

The sensing mechanism relies on the high fluorescence of the benzo[c]cinnoline derivative, which is effectively "turned off" or quenched in the presence of picric acid. This process is highly selective and can be used to detect TNP even in real water samples, which is crucial for practical environmental and security applications. rsc.org The interaction and quenching principle have been further analyzed using density functional theory (DFT) calculations. rsc.orgscilit.com The development of these materials represents a significant step forward in creating practical chemosensors for public safety. researchgate.net

Table 2: Benzo[c]cinnoline Analogue for Picric Acid Detection

Compound Detected Analyte Sensing Mechanism Application Source(s)
Diethyl benzo[c]cinoline-3,8-dicarboxylate Picric Acid (TNP) Fluorescence Quenching Optical sensor for water samples rsc.orgscilit.com

For applications in biological and cell-based imaging, fluorescent dyes with a large Stokes shift—the separation between the absorption and emission maxima—are highly desirable to minimize background noise and improve signal clarity. acs.orgnih.gov Researchers have designed and synthesized a novel class of fluorophores based on structurally rigid 9-amino-benzo[c]cinnolinium salts. acs.orgnih.gov

These dyes are characterized by a compact, conjugated push-pull electronic structure, a broad absorption band, and a significantly large Stokes shift. acs.orgnih.gov These properties make them potentially useful as small-molecule alternatives to larger protein-based fluorophores like R-phycoerythrin in multiplexing applications. acs.orgnih.gov The synthesis of various diversely functionalized benzo[c]cinnolinium salts has been achieved through copper(II)-promoted or electrochemical oxidation, yielding compounds with interesting photophysical properties. nih.gov For instance, a benzo[c]cinnolinium salt featuring electron push-pull substitutions exhibits an interesting fluorescence centered at 571 nm. nih.gov

Table 3: Photophysical Properties of a 9-Amino-benzo[c]cinnolinium Dye

Property Description Source(s)
Core Structure 9-Amino-benzo[c]cinnolinium acs.orgnih.gov
Key Features Succinct conjugative push-pull backbone, Broad absorption band, Large Stokes shift acs.orgnih.gov

Energy Storage Technologies

The search for stable and low-cost materials for large-scale energy storage has led to investigations into aqueous organic redox-flow batteries (RFBs). microsoft.comchemrxiv.org Benzo[c]cinnoline has been identified as a promising molecular scaffold for the negative electrolyte (negolyte) in these systems. microsoft.com

To overcome the degradation issues seen in related azobenzene (B91143) compounds, researchers turned to the more structurally rigid benzo[c]cinnoline (BC). microsoft.comchemrxiv.org To enhance its solubility in aqueous solutions, the BC molecule was sulfonated. The resulting disulfonated benzo[c]cinnoline (ds-BC) demonstrated favorable electrochemical properties for use in an alkaline RFB. microsoft.com

When paired with a ferrocyanide–ferricyanide cathode, the ds-BC negolyte produced a battery with a cell voltage of 1.11 V. microsoft.com The system exhibited a capacity fade rate of 0.77% per day during cycling. microsoft.com Density functional theory (DFT) calculations supported these findings, predicting that the reduced forms of benzo[c]cinnoline have greater thermodynamic stability compared to their azobenzene counterparts. microsoft.comchemrxiv.org This work establishes benzo[c]cinnoline derivatives as a viable and promising class of molecules for future grid-scale energy storage solutions. microsoft.com

Table 4: Performance of Sulfonated Benzo[c]cinnoline in a Redox-Flow Battery

Parameter Value Source(s)
Negolyte Material Disulfonated benzo[c]cinnoline (ds-BC) microsoft.com
Reduction Potential (vs Ag/AgCl) -0.84 V microsoft.com
Paired Catholyte Ferrocyanide–ferricyanide microsoft.com
Full Cell Voltage 1.11 V microsoft.com

Exploration as Active Materials in Aqueous Organic Redox-Flow Batteries

Aqueous organic redox-flow batteries (RFBs) represent a promising avenue for large-scale energy storage, and researchers have identified benzo[c]cinnoline (BC) as a promising molecular scaffold for electrolytes in these systems. acs.orgmicrosoft.comresearchgate.net The investigation into benzo[c]cinnoline was driven by the need to find stable, low-cost electrolyte materials. acs.orgchemrxiv.org Initial studies on similar azobenzene compounds revealed that they were prone to degradation. acs.orgmicrosoft.com

To enhance stability, researchers turned to the more structurally rigid benzo[c]cinnoline, a type of cis-azobenzene with connected aromatic rings. acs.orgresearchgate.netchemrxiv.org A key challenge with the parent benzo[c]cinnoline is its limited solubility in aqueous solutions. To overcome this, sulfonation was employed to produce a di-sulfonated benzo[c]cinnoline (ds-BC), which exhibits significantly higher aqueous solubility. acs.orgmicrosoft.comchemrxiv.org This sulfonated analogue demonstrates a reduction potential of -0.84 V versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.orgmicrosoft.comresearchgate.net

In a practical application, a full redox-flow battery was constructed using the ds-BC as the negative electrolyte (negolyte) paired with a ferrocyanide–ferricyanide positive electrolyte (posolyte). This configuration resulted in a battery with a cell voltage of 1.11 V. acs.orgresearchgate.netchemrxiv.org This work successfully introduces benzo[c]cinnoline derivatives as a viable and promising class of molecules for RFB applications. acs.orgmicrosoft.com

Stability and Degradation Mechanism Studies of Benzo[c]cinnoline-Based Electrolytes

Understanding the stability and degradation pathways of electrolytes is critical for the development of long-lasting energy storage systems. researchgate.net Studies of azobenzene-based electrolytes, the structural precursors to benzo[c]cinnolines, found that their degradation primarily occurs through the cleavage of the hydrazo bond. acs.orgmicrosoft.comchemrxiv.org

The move to the more rigid benzo[c]cinnoline scaffold was a direct attempt to mitigate this degradation pathway. acs.org Performance testing of the full RFB utilizing the di-sulfonated benzo[c]cinnoline (ds-BC) electrolyte revealed a capacity fade rate of 0.77% per day. acs.orgresearchgate.netchemrxiv.org While this indicates ongoing degradation, it represents a significant step in understanding the molecule's behavior under operating conditions.

To further probe the stability, density functional theory (DFT) calculations were performed. These theoretical predictions suggest that reduced benzo[c]cinnoline molecules possess greater thermodynamic stability compared to their non-rigid azobenzene counterparts. acs.orgresearchgate.netchemrxiv.org This finding supports the hypothesis that the rigid structure of the benzo[c]cinnoline core is key to improving electrolyte longevity in aqueous organic redox-flow batteries. acs.org

Biological Interactions and Molecular Mechanisms (excluding clinical data)

The benzo[c]cinnoline scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail the molecular-level investigations into how these compounds interact with key biomolecules and disrupt biological processes.

Analogues of benzo[c]cinnoline, such as benzo[h]quinazoline and benzo[f]quinazoline, have been studied for their ability to interact with DNA. nih.govresearchgate.net Specific derivatives carrying a dimethylaminoethyl side chain were found to form molecular complexes with DNA. nih.gov This interaction was shown to interfere with the function of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and transcription. nih.gov The ability of these compounds to intercalate into the DNA double helix is a key aspect of their mechanism. researchgate.net

Beyond DNA, the inherent intermolecular forces of benzo[c]cinnoline itself have been explored. Research on 2,9-diphenylbenzo[c]cinnoline (DPBZC) revealed strong intermolecular interactions that create a three-dimensional architecture. nih.gov This capacity for strong, structured interactions is fundamental to how such molecules can bind effectively to biological targets like proteins and nucleic acids. Further studies have involved electrochemically grafting benzo[c]cinnoline derivatives onto surfaces, demonstrating their ability to form compact, dense films that can block the electron transfer of other molecules, a testament to their strong interaction and surface-adhesion properties. researchgate.net

Cinnoline (B1195905) derivatives, which share a core structural similarity with benzo[c]cinnoline, have been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.govtandfonline.comnih.gov Kinetic analysis revealed that these compounds act as reversible, competitive inhibitors of HNE. nih.govtandfonline.comnih.gov

Molecular docking studies have provided detailed insight into the inhibition mechanism. These studies identified two main classes of cinnoline-based HNE inhibitors:

Cinnolin-4(1H)-one scaffold: In these molecules, the amido moiety is attacked by the hydroxyl group of the Serine 195 residue in the HNE active site. nih.govnih.gov

Cinnoline derivatives with an ester at C-4: For this class, the ester functional group serves as the point of attack for the Serine 195 residue. nih.govnih.gov

The research has led to the development of compounds with a strong balance of HNE inhibitory activity and chemical stability. One of the most potent derivatives, designated 18a, exhibited an IC₅₀ value of 56 nM. nih.govtandfonline.comnih.gov

Table 1: HNE Inhibition by Cinnoline Derivatives

Compound Class Mechanism of Action Key Interaction Site Potency Example (Compound 18a)
Cinnolin-4(1H)-one Derivatives Reversible Competitive Inhibition Attacked at the amido moiety by HNE's Ser195 IC₅₀ = 56 nM
C-4 Ester Cinnoline Derivatives Reversible Competitive Inhibition Attacked at the ester function by HNE's Ser195 IC₅₀ = 56 nM

Cinnoline derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov The molecular mechanisms are linked to specific structural features. For instance, the presence of an electron-withdrawing substituent on a phenyl group attached to the cinnoline core was found to enhance activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. nih.gov Similarly, cinnoline-imidazole hybrids substituted with halogens showed potent antibacterial and antifungal properties. rroij.com

Research suggests that lipophilicity is a key factor driving the antimicrobial efficacy of these compounds. jocpr.com One of the proposed molecular mechanisms for their antibacterial action, particularly against E. coli, is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. jocpr.com The synthesis of various cinnoline hybrids, such as those incorporating a 1,2,3-triazole moiety, has yielded compounds with significant antibacterial potency, further highlighting the versatility of the cinnoline scaffold in designing new antimicrobial agents. researchgate.net

The disruption of microtubule dynamics is a validated strategy in anticancer research. Cinnoline derivatives and their analogues have been investigated as inhibitors of tubulin polymerization, the process by which microtubules are formed. nih.govelsevierpure.com Molecular docking simulations indicate that these compounds can bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its assembly into microtubules. nih.govresearchgate.net

A study focusing on novel 4-methylbenzo[h]cinnolines, which are structural isomers of the target compound's family, predicted a strong interaction, with a computational Ki (inhibition constant) of 0.5 nM. nih.govelsevierpure.com In parallel studies, quinoline (B57606) derivatives, which are also structurally related, have been shown to effectively inhibit tubulin polymerization. nih.gov One such quinoline derivative, compound 4c, was found to have an IC₅₀ value of 17 ± 0.3 μM for tubulin polymerization inhibition and was observed to arrest the cell cycle in the G2 and M phases. nih.gov These findings collectively suggest that the molecular basis for this activity is the direct binding of the cinnoline or related scaffold to tubulin, disrupting microtubule formation and leading to cell cycle arrest. nih.govnih.gov

Mechanistic Studies of Topoisomerase I Targeting by Structurally Related Benzo[c]cinnoline Derivatives

The investigation of benzo[c]cinnoline derivatives as potential anticancer agents has led to significant research into their mechanism of action, particularly as inhibitors of topoisomerase I. This essential enzyme modulates DNA topology during replication and transcription, and its inhibition can lead to cell death in rapidly dividing cancer cells. Structurally related compounds, such as dibenzo[c,h]cinnolines and triazachrysenes, which are aza-analogues of the known topoisomerase I-targeting benzo[i]phenanthridines, have provided valuable insights into the structure-activity relationships governing this inhibition. researchgate.netnih.gov

Research has demonstrated that select substituted dibenzo[c,h]cinnolines are potent topoisomerase I-targeting agents. nih.gov These compounds are believed to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation stabilizes the cleavable complex formed between topoisomerase I and DNA, a mechanism characteristic of topoisomerase poisons. nih.govresearchgate.net The stabilization of this complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, apoptosis.

A comparative study between dibenzo[c,h]cinnoline (B14754567) analogues and similarly substituted benzo[i]phenanthridines revealed that the dibenzo[c,h]cinnolines exhibit more potent topoisomerase I-targeting activity and cytotoxicity. nih.gov For instance, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline demonstrated significantly higher cytotoxicity compared to its benzo[i]phenanthridine counterpart in the RPMI8402 human lymphoblastoma cell line. nih.gov This suggests that the aza-substitution in the cinnoline core plays a crucial role in enhancing the inhibitory activity.

Further studies on triazachrysene analogues, which introduce additional nitrogen atoms into the polycyclic framework, have helped to elucidate the influence of aza-substitution on topoisomerase I-targeting activity. researchgate.net The data from these studies reinforce the structure-activity relationships previously observed, indicating that a nitrogen heteroatom can be tolerated at specific positions without adversely affecting the topoisomerase I-targeting activity or cytotoxicity. researchgate.net

The mechanism of inhibition for these benzo[c]cinnoline-related compounds is often distinguished from that of other topoisomerase inhibitors like camptothecin. While both act as poisons, they may interact with different sites on the topoisomerase-DNA complex. researchgate.net Some benzo[c]phenanthridine (B1199836) derivatives, for example, have been classified as either topoisomerase I poisons, like fagaronine, or suppressors, like ethoxidine, which highlights the diverse inhibitory mechanisms within this broad class of compounds. nih.gov The suppressor mechanism is thought to involve inhibition of the enzyme's catalytic activity without necessarily stabilizing the cleavable complex.

Table 1: Cytotoxicity of Dibenzo[c,h]cinnoline and Benzo[i]phenanthridine Analogues

CompoundCell LineIC50 (nM)Reference
2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnolineRPMI840270 nih.gov
2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridineRPMI8402400 nih.gov

Novel Chromophores for Dyes and Pigments Research

Analogues of 3,8-dimethyl-benzo[c]cinnoline are also being explored in the field of materials science, specifically in the development of novel dyes and pigments. The inherent aromatic and heterocyclic nature of the benzo[c]cinnoline core provides a robust scaffold for the design of new chromophores with tailored photophysical properties.

A notable advancement in this area is the development of a new family of green-emitting fluorescent dyes known as "Amino-benzo-cinnolines" or "ABCDyes". rsc.org These dyes are based on the benzo[c]cinnoline framework and are characterized by the presence of amino substituents. The introduction of the amino group acts as a powerful auxochrome, significantly influencing the electronic transitions and thus the color and fluorescence properties of the molecule.

The synthetic versatility of ABCDyes allows for high structural diversity, enabling the fine-tuning of their photophysical characteristics. rsc.org Research into these dyes has involved detailed photophysical studies, often supported by theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT), to understand their solvatochromism and fluorescence mechanisms. rsc.org Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for dyes used in sensing and imaging applications. researchgate.netnih.govnih.govsci-hub.se

The fluorescence of these amino-substituted benzo[c]cinnolines is a particularly attractive feature for the development of advanced materials. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, is a critical parameter. For many solvatochromic dyes, the fluorescence quantum yield is highly sensitive to the local environment, which can be exploited in the design of fluorescent probes. nih.gov While specific quantum yield data for ABCDyes requires further investigation of the full research articles, the reported green emission suggests that these compounds have potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent labeling, and as active components in dye-sensitized solar cells.

Table 2: Investigated Properties of Amino-benzo-cinnoline (ABCDyes) Analogues

PropertyObservation/ApplicationReference
EmissionGreen fluorescence rsc.org
Structural DiversityAccessible through multiple synthetic routes rsc.org
SolvatochromismMechanism explored through photophysical studies and TD/DFT rsc.org
Potential ApplicationsNovel chromophores for dyes and pigments rsc.org

Future Research Directions and Uncharted Avenues for Benzo C Cinnoline, 3,8 Dimethyl

Rational Design of Highly Efficient and Sustainable Synthetic Routes

The advancement of applications for Benzo[c]cinnoline (B3424390), 3,8-dimethyl- is fundamentally dependent on the availability of efficient and environmentally benign synthetic methodologies. Future research should pivot from classical, often harsh, synthesis conditions to modern, sustainable approaches.

A key area of focus will be the adaptation of novel reductive cyclization strategies. For instance, a recently discovered process for the parent benzo[c]cinnoline framework, which proceeds from 2,2'-dinitrobiphenyl (B165474) derivatives using alkoxides in alcoholic solvents, achieves yields upwards of 93%. nih.gov Future work should involve applying this methodology to a 2,2'-dinitro-5,5'-dimethylbiphenyl precursor, optimizing conditions through statistical experimental design and multivariate modeling to maximize the yield of the target 3,8-dimethylbenzo[c]cinnoline. nih.gov

Furthermore, the principles of green chemistry must be integrated into synthetic planning. A promising avenue is the use of solvent- and catalyst-free mechanochemistry, such as high-speed ball milling (HSBM). This technique has been successfully employed for the cross-coupling of halogenated nitroarenes to form substituted biphenyls, which are key intermediates. scholarsjournal.net A future synthetic route could involve the HSBM-mediated coupling of appropriate precursors followed by a reductive diazotization to furnish Benzo[c]cinnoline, 3,8-dimethyl- in high yield and with minimal waste. scholarsjournal.net

Electrochemical synthesis represents another frontier. The construction of the benzo[c]cinnoline core via electrochemical reduction of nitroaryls or oxidation of 2-azobiaryls has been demonstrated. nih.govacs.orgresearchgate.net Research should be directed towards developing an electrochemical process specifically for the 3,8-dimethyl derivative, which would offer high selectivity and reduce the need for chemical oxidants or reductants. researchgate.net

FeatureDescriptionPotential AdvantageResearch Focus
Statistical Optimization Use of multivariate modeling to fine-tune reaction parameters (temperature, solvent, base).Maximization of yield and purity, minimization of byproducts.Adapting models for 2,2'-dinitro-5,5'-dimethylbiphenyl cyclization. nih.gov
Mechanochemistry (HSBM) Solvent- and catalyst-free synthesis via mechanical force.Inherently green, reduced waste, potential for quantitative yields.Development of a two-step HSBM process for the target compound. scholarsjournal.net
Electrosynthesis Using electric current to drive the key cyclization reaction.High efficiency, excellent functional group tolerance, avoids chemical reagents. acs.orgDesigning an electrochemical cell and conditions for the specific precursor.

Discovery of Unprecedented Reactivity and Complex Transformation Pathways

The electronic landscape of the benzo[c]cinnoline core is significantly modulated by the presence of two electron-donating methyl groups at the 3- and 8-positions. This unique substitution pattern opens up avenues for exploring reactivity that may be inaccessible to the parent compound or other derivatives.

Future investigations should probe the mechanism of its formation and subsequent transformations. The synthesis of the core framework is believed to involve complex, multi-step pathways, potentially involving single-electron transfer (SET) and radical intermediates like the nitroso radical anion. nih.govacs.org Detailed mechanistic studies, combining kinetic analysis with computational modeling, could uncover nuanced aspects of how the 3,8-dimethyl substitution influences these radical pathways.

The reactivity of the resulting molecule is also a rich area for discovery. The electron-rich nature imparted by the methyl groups could enhance its propensity to act as a ligand in organometallic complexes or as a building block in supramolecular chemistry. Research should explore its coordination chemistry with various transition metals, potentially leading to novel catalysts. Furthermore, the sensitivity of reaction yields to the electronic nature of substituents is a known phenomenon in this class of compounds. nih.govacs.org A systematic study of the electrophilic and nucleophilic substitution reactions of Benzo[c]cinnoline, 3,8-dimethyl- is needed to map its reactivity profile and compare it with other derivatives, providing a foundational dataset for synthetic chemists.

Integration of Advanced Machine Learning and AI in Computational Predictions

The convergence of computational chemistry and artificial intelligence (AI) offers a powerful toolkit to accelerate the study of Benzo[c]cinnoline, 3,8-dimethyl-. rsc.org Future research should leverage these tools to predict properties and guide experimental efforts, thereby reducing costs and time. osti.gov

A primary goal should be the development of a specialized quantitative structure-activity relationship (QSAR) database for benzo[c]cinnoline derivatives. By training machine learning algorithms—such as random forests or graph convolutional neural networks (GCNN)—on a dataset of known benzo[c]cinnoline compounds, models can be built to predict various properties for the 3,8-dimethyl variant. nih.govfortunejournals.com These properties could include solubility, electronic characteristics (HOMO/LUMO energies), and potential biological activity. nih.govbiorxiv.org

For example, AI models are being developed to predict the vibrational spectra of polycyclic aromatic hydrocarbons (PAHs), a class to which benzo[c]cinnoline belongs. compchem.nl Applying this approach could allow for the in silico prediction of the IR and Raman spectra of Benzo[c]cinnoline, 3,8-dimethyl-, aiding in its experimental characterization. Similarly, machine learning models have shown high accuracy in predicting reactive sites for electrophilic aromatic substitutions, which could guide the design of functionalization reactions for this specific molecule. researchgate.net The creation of a dedicated quantum chemical dataset for substituted benzo[c]cinnolines, akin to the PACHQA dataset for chlorinated PAHs, would be invaluable for training next-generation AI tools. biorxiv.orgbiorxiv.org

Development of Tailored Derivatives for Next-Generation Materials Applications

The benzo[c]cinnoline moiety is a privileged scaffold for advanced materials due to its rigid, planar structure and unique electronic properties. nih.gov The incorporation of this unit into polymers has been shown to enhance electron affinity and oxidative stability, transforming traditional p-type polymers like MEH-PPV into air-stable n-channel semiconductors for organic field-effect transistors (OFETs). rsc.org

Future research should focus on utilizing Benzo[c]cinnoline, 3,8-dimethyl- as a fundamental building block for new functional materials. The methyl groups can enhance solubility and processability, which are often limiting factors in materials fabrication. Key research directions include:

Organic Semiconductors: Synthesizing alternating copolymers of Benzo[c]cinnoline, 3,8-dimethyl- and other aromatic units to create novel n-type or ambipolar materials for OFETs and organic photovoltaics. The electron-donating methyl groups could be used to fine-tune the HOMO/LUMO energy levels of the resulting polymers. rsc.org

Fluorescent Sensors: Developing sensors based on the fluorescence quenching properties of the benzo[c]cinnoline core. Derivatives such as diethyl benzo[c]cinnoline-3,8-dicarboxylate have already proven to be highly efficient sensors for nitroaromatic explosives. scilit.comrsc.org The 3,8-dimethyl variant could be explored for its sensitivity and selectivity toward different analytes.

Catalytic Surfaces: Grafting Benzo[c]cinnoline, 3,8-dimethyl- onto electrode surfaces, such as glassy carbon, to create modified electrodes for electrocatalysis. researchgate.net The specific electronic properties and orientation of the grafted molecule could influence catalytic activity and selectivity.

Material ClassApplicationRole of 3,8-Dimethyl Substitution
Conjugated Polymers Organic Field-Effect Transistors (OFETs)Enhance solubility, tune electronic levels, improve air stability. rsc.org
Fluorescent Materials Chemical SensorsModulate photophysical properties, potentially enhance sensitivity. scilit.comrsc.org
Modified Electrodes ElectrocatalysisInfluence electron transfer kinetics and surface binding. researchgate.net

Deeper Elucidation of Structure-Function Relationships in Biological Systems

The benzo[c]cinnoline scaffold is present in molecules exhibiting a range of biological activities, including anticancer and antiandrogenic properties. nih.gov A substituted benzo[c]cinnoline has been investigated as a potential topoisomerase I inhibitor, designed with the intention of being less toxic than structurally related natural products. scholarsjournal.net The precise influence of the 3,8-dimethyl substitution pattern on biological function remains a critical unanswered question.

Future research must aim to systematically decode this relationship. This involves a multi-pronged approach combining computational modeling and experimental validation. In silico docking studies can be performed to predict the binding affinity and orientation of Benzo[c]cinnoline, 3,8-dimethyl- within the active sites of various biological targets, such as DNA, topoisomerase enzymes, or the aryl hydrocarbon receptor (AhR). biorxiv.orgnih.gov The methyl groups at the 3- and 8-positions are expected to have a profound impact on these interactions, potentially enhancing binding specificity or altering metabolic pathways compared to the unsubstituted parent compound.

These computational predictions must be followed by in vitro biological assays. The compound should be screened against various cancer cell lines to determine its cytotoxic potential. nih.gov Mechanistic studies would then be required to understand how it exerts its effects, for example, by investigating its ability to intercalate with DNA or inhibit key cellular enzymes. Theoretical studies on how aza-PAHs form adducts with nucleobases like guanine (B1146940) can provide a framework for understanding the potential genotoxicity or therapeutic mechanism of this compound. nih.gov By correlating the specific molecular structure with functional outcomes, a clearer understanding of its therapeutic potential and safety profile can be established, paving the way for the rational design of more potent and selective second-generation drug candidates.

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